Cas no 442557-20-2 (N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide)

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a structurally complex heterocyclic compound combining chromene, thiazole, and benzamide motifs with a sulfonamide-linked 2-methylpiperidine substituent. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors due to its fused ring system and sulfonamide functionality. The 2-methylpiperidine group may enhance bioavailability by modulating lipophilicity. Its synthetic versatility allows for further derivatization, making it valuable for structure-activity relationship studies. The compound's stability and defined stereochemistry (if applicable) support reproducible pharmacological investigations. Precise characterization (e.g., NMR, HPLC) ensures high purity for research applications.
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide structure
442557-20-2 structure
Product Name:N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
CAS No:442557-20-2
MF:C23H23N3O4S2
MW:469.576422929764
CID:5808986
PubChem ID:4568033
Update Time:2025-06-03

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000497186-1
    • SR-01000497186
    • CCG-20687
    • EU-0012083
    • AKOS021612627
    • N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
    • N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
    • N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
    • AKOS001660779
    • Oprea1_385091
    • F1122-1451
    • 442557-20-2
    • Inchi: 1S/C23H23N3O4S2/c1-15-6-4-5-13-26(15)32(28,29)17-11-9-16(10-12-17)22(27)25-23-24-21-18-7-2-3-8-19(18)30-14-20(21)31-23/h2-3,7-12,15H,4-6,13-14H2,1H3,(H,24,25,27)
    • InChI Key: SDNZJISXXSXNNW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC3C4C=CC=CC=4OCC=3S2)=O)=CC=1)(N1CCCCC1C)(=O)=O

Computed Properties

  • Exact Mass: 469.11299857g/mol
  • Monoisotopic Mass: 469.11299857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 781
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 125Ų

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Pricemore >>

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N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Related Literature

Additional information on N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Professional Introduction to N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS No. 442557-20-2)

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 442557-20-2, represents a fusion of chromeno[4,3-d][1,3]thiazole and sulfonamide moieties, which are known for their diverse pharmacological properties. The presence of these functional groups not only contributes to its complex molecular architecture but also opens up a wide array of possibilities for its application in drug discovery and development.

The chromeno[4,3-d][1,3]thiazole scaffold is particularly intriguing due to its ability to interact with biological targets in multiple ways. This heterocyclic system has been extensively studied for its potential roles in modulating various cellular processes, including enzyme inhibition and receptor binding. The benzamide moiety further enhances the compound's pharmacological profile by introducing a polar and hydrophilic region, which can improve solubility and bioavailability. Together, these structural elements make N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target inflammation and immunomodulation. The sulfonamide group in this compound is particularly relevant in this context, as sulfonamides have been widely used in the treatment of various inflammatory diseases. Research has shown that sulfonamides can exert their effects by inhibiting key enzymes involved in the inflammatory cascade, such as COX-2 and LOX. The incorporation of a 2-methylpiperidin-1-yl group into the sulfonamide moiety may further enhance the compound's biological activity by improving its binding affinity to target proteins.

The potential applications of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide extend beyond inflammation and immunomodulation. Studies have suggested that this compound may also exhibit antiviral and anticancer properties. The chromeno[4,3-d][1,3]thiazole scaffold has been reported to interfere with viral replication by inhibiting key enzymes required for viral polymerization. Additionally, the sulfonamide group has been shown to possess anticancer activity by inducing apoptosis in cancer cells. These findings highlight the multifaceted pharmacological potential of this compound.

The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the chromeno[4,3-d][1,3]thiazole core through cyclization reactions involving appropriate precursors. This core is then functionalized with the sulfonamide group by reacting it with 2-methylpiperidine derivatives under controlled conditions. The final step involves the introduction of the benzamide moiety through condensation reactions.

The purity and stability of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide are critical factors that must be carefully monitored during synthesis and storage. Impurities can significantly affect the compound's biological activity and safety profile. Therefore, analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure high purity levels. Additionally, storage conditions must be optimized to prevent degradation due to moisture or light exposure.

Evaluation of the pharmacological properties of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves both in vitro and in vivo studies. In vitro assays are used to assess its activity against various biological targets, such as enzymes and receptors. These assays provide preliminary evidence of the compound's pharmacological potential before moving on to more complex in vivo models. In vivo studies involve testing the compound in animal models to evaluate its efficacy and safety profiles.

The results from these studies have been promising regarding the potential therapeutic applications of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide. For instance, studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-beta. Additionally, preclinical trials have demonstrated its potential as an antiviral agent by interfering with viral replication in cell culture models. These findings support further development efforts aimed at translating this compound into clinical applications.

The future prospects for N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide are exciting given its unique structural features and promising pharmacological profile. Ongoing research efforts are focused on optimizing its chemical structure to enhance its biological activity and reduce potential side effects. Additionally, collaborative efforts between academic institutions and pharmaceutical companies are underway to explore new therapeutic applications for this compound.

In conclusion,N-{4H-chromeno[4, 30 -d][13 thiazol - 22 - y ] - 44 [( 22 - methyl piperidine -11 - y ] sulfonyl ] benz amide (CAS No .44 2557 -20 - 22 ) is a highly promising pharmaceutical compound with significant potential for treating various diseases . Its unique structural features , including the chromeno [43 d ] [13 thiazole ] scaffold , sulfon amide , moieties , make it an attractive candidate for further research . With continued investigation , this compound may play a crucial role in addressing unmet medical needs . p >

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